25-Desacetylrifapentine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

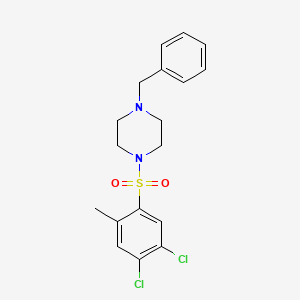

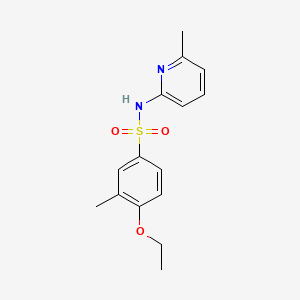

25-desacetylrifapentine is a derivative of rifapentine, which itself is a semisynthetic antibiotic belonging to the rifamycin class. Rifapentine is used primarily for the treatment of tuberculosis (TB) and is structurally related to rifampicin. The compound’s chemical name is 3-[[4-(cyclopentyl-1-piperazinyl)imino]methyl]rifamycin . Its molecular formula is C₄₇H₆₄N₄O₁₂ , with a molecular weight of approximately 877.04 g/mol .

Mechanism of Action

Target of Action

25-Desacetylrifapentine, like its parent compound Rifapentine, primarily targets the DNA-dependent RNA polymerase in susceptible strains of Mycobacterium tuberculosis . This enzyme is crucial for the transcription process in bacteria, converting DNA into messenger RNA (mRNA). By targeting this enzyme, this compound disrupts the bacterial transcription process, thereby inhibiting bacterial growth .

Biochemical Analysis

Biochemical Properties

25-Desacetylrifapentine interacts with various enzymes and proteins in biochemical reactions. It has been found to be active against Mycobacterium tuberculosis, although at markedly lower minimum inhibitory concentrations (MICs) compared to Rifapentine .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its antimycobacterial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, have been observed .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

The synthetic routes for 25-desacetylrifapentine involve modifications to rifapentine. Unfortunately, specific details on its synthesis are not widely available in the literature. industrial production methods likely involve chemical transformations of rifapentine to yield the desired compound.

Chemical Reactions Analysis

25-desacetylrifapentine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. Major products formed from these reactions would depend on the specific reaction type and functional groups involved.

Scientific Research Applications

Antibacterial Activity: Like rifapentine, this compound exhibits antibacterial properties. It may be explored for novel therapeutic approaches against bacterial infections.

TB Treatment: Given its structural similarity to rifapentine, 25-desacetylrifapentine could be investigated as an alternative or adjunctive treatment for TB.

Pharmacokinetics: Research may focus on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

While information on similar compounds is scarce, 25-desacetylrifapentine’s uniqueness lies in its modification from rifapentine. Other related compounds include rifampicin, rifabutin, and rifapentine itself.

Properties

CAS No. |

79039-56-8 |

|---|---|

Molecular Formula |

C45H62N4O11 |

Molecular Weight |

835.0 g/mol |

IUPAC Name |

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |

InChI |

InChI=1S/C45H62N4O11/c1-23-12-11-13-24(2)44(57)47-35-30(22-46-49-19-17-48(18-20-49)29-14-9-10-15-29)40(54)32-33(41(35)55)39(53)28(6)42-34(32)43(56)45(7,60-42)59-21-16-31(58-8)25(3)37(51)27(5)38(52)26(4)36(23)50/h11-13,16,21-23,25-27,29,31,36-38,50-55H,9-10,14-15,17-20H2,1-8H3,(H,47,57)/b12-11+,21-16+,24-13+,46-22+/t23-,25+,26+,27-,31-,36-,37+,38+,45-/m0/s1 |

InChI Key |

LPUNEQQTZOWCNO-WHXRYXKQSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C |

Isomeric SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C6CCCC6)\C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

25-Desacetylrifapentine; L-14583; L 14583; L14583; |

Origin of Product |

United States |

Q1: How does food intake affect the pharmacokinetics of rifapentine and its metabolite, 25-desacetylrifapentine, in HIV-positive individuals?

A: The study ["Pharmacokinetics of Rifapentine in Subjects Seropositive for the Human Immunodeficiency Virus: a Phase I Study" []] investigated this very question. Researchers found that consuming rifapentine with a high-fat meal led to a 51% increase in rifapentine bioavailability compared to taking it on an empty stomach. This effect was also observed in a previous study involving healthy volunteers. While a high-fat meal does increase exposure to rifapentine, the infrequent dosing schedule used for tuberculosis treatment (typically once or twice weekly) makes significant accumulation unlikely [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)

![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B604868.png)

amine](/img/structure/B604870.png)

amine](/img/structure/B604871.png)

![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)

![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)